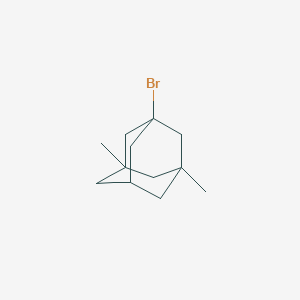

1-Bromo-3,5-dimethyladamantane

描述

Structure

3D Structure

属性

IUPAC Name |

1-bromo-3,5-dimethyladamantane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19Br/c1-10-3-9-4-11(2,6-10)8-12(13,5-9)7-10/h9H,3-8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QUCXLVDIVQWYJR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CC3CC(C1)(CC(C3)(C2)Br)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00916495 | |

| Record name | 1-Bromo-3,5-dimethyladamantane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00916495 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

941-37-7 | |

| Record name | 1-Bromo-3,5-dimethyladamantane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=941-37-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Bromo-3,5-dimethyladamantane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000941377 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 941-37-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=102293 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Bromo-3,5-dimethyladamantane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00916495 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-bromo-3,5-dimethyltricyclo[3.3.1.13,7]decane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.162 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-BROMO-3,5-DIMETHYLADAMANTANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SE68KQ68T1 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Physicochemical Profile of 1-Bromo-3,5-dimethyladamantane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Bromo-3,5-dimethyladamantane is a halogenated organic compound featuring a rigid, tricyclic adamantane (B196018) core.[1] This synthetic intermediate plays a crucial role in the pharmaceutical industry, primarily as a precursor in the synthesis of Memantine, a drug used in the management of moderate to severe Alzheimer's disease.[2] Its unique cage-like structure imparts specific physicochemical properties, including high thermal stability and lipophilicity, which are of significant interest in medicinal chemistry and organic synthesis.[1][3] This document provides a comprehensive overview of the physicochemical characteristics of this compound, detailed experimental protocols for its synthesis and characterization, and visual representations of key processes.

Physicochemical Characteristics

This compound is typically a white to off-white crystalline solid or a clear, colorless to pale yellow liquid at room temperature.[1][2][4] It is characterized by its low solubility in polar solvents like water and better solubility in nonpolar organic solvents such as chloroform (B151607), dichloromethane, and methanol.[1][2]

General and Physical Properties

The following table summarizes the key physical and chemical properties of this compound.

| Property | Value | Reference |

| Molecular Formula | C₁₂H₁₉Br | [5][6] |

| Molecular Weight | 243.18 g/mol | [5][6] |

| Appearance | White to off-white crystalline solid or clear colorless to pale yellow liquid | [1][2][4] |

| Boiling Point | 201 °C (lit.) | [4][5] |

| Density | 1.224 g/mL at 25 °C (lit.) | [4][5] |

| Refractive Index (n20/D) | 1.52 (lit.) | [4][5] |

| Flash Point | 109 °C (228.2 °F) - closed cup | [4] |

| Solubility | Sparingly soluble in water; Soluble in Chloroform, Dichloromethane, and Methanol | [1][2] |

| Storage Temperature | 2-8 °C | [2][5] |

Spectral Data

Spectral analysis is crucial for the identification and characterization of this compound. While detailed spectral data with peak assignments are not extensively available in the public domain, ¹H NMR spectra are referenced in several chemical databases.

| Spectral Data Type | Description | Reference |

| ¹H NMR | Spectra available in CDCl₃. | [7][8] |

| Mass Spectrometry | Data available through NIST Mass Spectrometry Data Center. | [8] |

Experimental Protocols

The synthesis of this compound is a key process for its utilization as a pharmaceutical intermediate. The primary synthetic route involves the bromination of 1,3-dimethyladamantane (B135411).

Synthesis of this compound

Method 1: Bromination using Bromine and HBr in Acetic Acid

This method involves the direct bromination of 1,3-dimethyladamantane.

-

Materials: 1,3-dimethyladamantane, Bromine, Hydrobromic acid in Acetic Acid (HBr in AcOH), Methylene Dichloride (MDC), 5% Sodium Hydrosulfite solution, Deionized (DM) Water.[9]

-

Procedure:

-

Charge 1,3-dimethyladamantane (100 gm, 0.6 moles) and HBr in AcOH (1 ml) into a reaction vessel at 25-30 °C.[9]

-

Heat the reaction mixture to 50-55 °C.[9]

-

Slowly add bromine (124.7 ml, 2.41 moles) drop-wise at 50-55 °C.[9]

-

Maintain the reaction at this temperature for 12 hours.[9]

-

Distill off the excess bromine atmospherically up to 85 °C.[9]

-

Cool the reaction mixture to 25-30 °C and add MDC (800 ml). Stir for 30 minutes.[9]

-

Cool the MDC mixture to 5 °C and add a 5% solution of sodium hydrosulfite in DM water (1500 ml) drop-wise.[9]

-

Separate the MDC layer and wash it twice with DM water (100 ml).[9]

-

Distill off the MDC completely to obtain an oily residue of this compound.[9]

-

Method 2: Bromination using Bromine and a Catalyst

This alternative method utilizes a catalyst to facilitate the bromination.

-

Materials: 1,3-dimethyladamantane, Liquid Bromine, Benzoyl Peroxide, Chloroform, Anhydrous Sodium Sulfate (B86663).[10]

-

Procedure:

-

In a 500ml four-hole flask equipped with a mechanical stirrer, reflux condenser, thermometer, and constant pressure funnel, add 1,3-dimethyladamantane (82.2 grams, 0.5 mol) and benzoyl peroxide (3.3 grams).[10]

-

Heat the mixture to 65 °C.[10]

-

Add liquid bromine (640 grams, 4.0 mol) drop-wise and stir for 6 hours.[10]

-

After the reaction is complete (monitored by vapor detection), reclaim the excess bromine (544 grams).[10]

-

Cool the reaction solution to 35 °C and extract twice with chloroform (80 ml).[10]

-

Dry the combined organic phase with anhydrous sodium sulfate and filter.[10]

-

Remove the chloroform under reduced pressure to yield this compound.[10]

-

Visualizations

Synthesis and Work-up Workflow

The following diagram illustrates the general workflow for the synthesis and purification of this compound as described in the experimental protocols.

Caption: Synthesis and Purification Workflow.

Application in Drug Synthesis

This compound is a key intermediate in the synthesis of Memantine. The following diagram shows its role in this process.

Caption: Role in Memantine Synthesis.

Safety and Handling

Conclusion

This compound is a well-characterized synthetic intermediate with defined physicochemical properties. Its rigid, cage-like structure and functionalization make it a valuable building block in organic synthesis, particularly in the pharmaceutical industry for the production of Memantine. The synthesis protocols outlined provide a basis for its laboratory-scale and industrial production. Further research into its reactivity and the development of more efficient synthetic routes could further enhance its utility in medicinal chemistry and materials science.

References

- 1. guidechem.com [guidechem.com]

- 2. This compound | 941-37-7 [chemicalbook.com]

- 3. This compound|CAS 941-37-7 [benchchem.com]

- 4. This compound [extendabio.com]

- 5. This compound - Protheragen [protheragen.ai]

- 6. This compound synthesis - chemicalbook [chemicalbook.com]

- 7. This compound(941-37-7) 1H NMR [m.chemicalbook.com]

- 8. This compound | C12H19Br | CID 98317 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. US20110306796A1 - Process for the preparation of 1-bromo-3,5-dimethyl adamantane - Google Patents [patents.google.com]

- 10. CN102617277B - Synthesis method of 1-boro-3,5-dimethyladamantane - Google Patents [patents.google.com]

Synthesis of 1-Bromo-3,5-dimethyladamantane from 1,3-dimethyladamantane

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis of 1-Bromo-3,5-dimethyladamantane from 1,3-dimethyladamantane (B135411), a critical intermediate in the production of pharmaceuticals such as Memantine HCl, an FDA-approved treatment for moderate to severe Alzheimer's disease.[1][2][3] This document provides a comprehensive overview of various synthetic methodologies, detailed experimental protocols, and a comparative analysis of reaction parameters to assist researchers and drug development professionals in optimizing this key chemical transformation.

Core Synthesis Overview

The primary method for synthesizing this compound involves the direct bromination of 1,3-dimethyladamantane.[4] This electrophilic substitution reaction targets the tertiary bridgehead protons of the adamantane (B196018) cage. While the fundamental transformation is straightforward, the reaction conditions, including the choice of catalyst and solvent, significantly influence the yield and purity of the final product. Several methods have been reported, primarily utilizing elemental bromine as the brominating agent in the presence of a catalyst.

Comparative Analysis of Synthetic Protocols

The selection of a specific synthetic route for the bromination of 1,3-dimethyladamantane is critical for achieving high purity and yield.[4] The following table summarizes quantitative data from various reported experimental protocols, offering a clear comparison of their efficiencies.

| Catalyst/Initiator | Solvent | Molar Ratio (Bromine : Substrate) | Temperature (°C) | Reaction Time (h) | Yield (%) | Purity (%) | Reference |

| HBr in Acetic Acid | None | ~4:1 | 50-55 | 12 | - | - | [5][6] |

| Aluminum Trichloride | 1,2-dichloroethane (B1671644) | 1.15:1 | 15 | - | 92 | ≥99 | [6] |

| Benzoyl Peroxide | None | 8:1 | 65 | 6 | 95.1 | 99.3 | [7] |

| None (Direct Bromination) | None | 2:1 | 80 | 5 | 85 | - | [7] |

| None (Direct Bromination) | None | 2.5-5:1 | 50-100 | - | up to 90 | - | [7] |

Experimental Protocols

Below are detailed methodologies for two prominent synthetic approaches for the preparation of this compound.

Protocol 1: Bromination using HBr in Acetic Acid

This procedure utilizes a catalytic amount of hydrobromic acid in acetic acid to facilitate the bromination.

Materials:

-

1,3-dimethyladamantane

-

Bromine

-

HBr in Acetic Acid

-

Methylene Dichloride (MDC)

-

5% Sodium Hydrosulfite solution

-

Deionized (DM) Water

Procedure:

-

Charge 100 g (0.6 moles) of 1,3-dimethyladamantane into a reaction vessel at 25-30°C.[5]

-

Add 1 ml of HBr in acetic acid to the vessel.[5]

-

Heat the reaction mixture to 50-55°C.[5]

-

Slowly add 124.7 ml (2.41 moles) of bromine drop-wise, maintaining the temperature at 50-55°C.[5]

-

Maintain the reaction mixture at 50-55°C for 12 hours.[5]

-

Distill off the excess bromine atmospherically until the temperature reaches 85°C.[5]

-

Cool the reaction mixture to 25-30°C and add 800 ml of MDC. Stir for 30 minutes.[5]

-

Cool the mixture to 5°C and add a pre-prepared 1500 ml of 5% sodium hydrosulfite solution drop-wise.[5]

-

Separate the MDC layer and wash it twice with 100 ml of DM water.[5]

-

Distill off the MDC completely under atmospheric pressure, followed by vacuum to remove traces, yielding an oily residue of this compound.[5]

Protocol 2: Bromination using Aluminum Trichloride

This method employs a Lewis acid catalyst, aluminum trichloride, in a chlorinated solvent.

Materials:

-

1,3-dimethyladamantane

-

Bromine

-

Anhydrous Aluminum Trichloride

-

1,2-dichloroethane

-

Saturated Sodium Bisulfite solution

-

Anhydrous Sodium Sulfate

-

5% Sodium Hydroxide (B78521) solution (for gas absorption)

Procedure:

-

In a reactor, add 59.9 g (0.345 mol) of bromine, 10 g (0.075 mol) of anhydrous aluminum trichloride, and 37.8 g of 1,2-dichloroethane and stir well.[6]

-

Heat the reaction solution to 15°C.[6]

-

Add 50 g (0.3 mol) of 1,3-dimethyladamantane to the mixture. Absorb any evolved gases with a 5% sodium hydroxide solution.[6]

-

After the reaction is complete, add 400 g of saturated sodium bisulfite solution until the red color of bromine disappears.[6]

-

Separate the organic phase and wash it with 400 g of water.[6]

-

Dry the organic phase with 20 g of anhydrous sodium sulfate.[6]

-

Distill off the solvent to obtain the crude product.[6]

-

Purify the crude product by reduced pressure distillation to yield this compound.[6]

Synthesis Workflow and Logic

The general workflow for the synthesis of this compound from 1,3-dimethyladamantane is depicted in the following diagram. This process involves the initial reaction setup, followed by the controlled addition of bromine, a reaction period, quenching of excess bromine, work-up involving extraction and washing, and final purification.

Caption: Experimental workflow for the synthesis of this compound.

Quality Control

Rigorous quality control is essential at every stage of the manufacturing process to ensure the final product meets the high purity standards required for pharmaceutical applications, often exceeding 99%.[4] Standard analytical techniques such as Gas Chromatography (GC) and Nuclear Magnetic Resonance (NMR) are employed to verify the identity and purity of each batch of this compound.[4]

Conclusion

The synthesis of this compound is a well-established process with multiple effective protocols. The choice of methodology will depend on the desired scale, available resources, and specific purity requirements. The protocols outlined in this guide provide a solid foundation for researchers and drug development professionals to produce this vital pharmaceutical intermediate with high yield and purity. Careful control over reaction conditions and rigorous quality control are paramount to achieving consistent and reliable results.

References

- 1. This compound | 941-37-7 [chemicalbook.com]

- 2. Synthesis Memantine and Memantine Hydrochloride by Direct Amination of this compound with Thiourea | Bentham Science [benthamscience.com]

- 3. nbinno.com [nbinno.com]

- 4. nbinno.com [nbinno.com]

- 5. US20110306796A1 - Process for the preparation of 1-bromo-3,5-dimethyl adamantane - Google Patents [patents.google.com]

- 6. This compound synthesis - chemicalbook [chemicalbook.com]

- 7. CN102617277B - Synthesis method of 1-boro-3,5-dimethyladamantane - Google Patents [patents.google.com]

An In-depth Technical Guide to 1-Bromo-3,5-dimethyladamantane (CAS: 941-37-7)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1-Bromo-3,5-dimethyladamantane, a key intermediate in the synthesis of pharmaceuticals, most notably Memantine, a drug used in the management of Alzheimer's disease. This document collates critical data on its chemical and physical properties, detailed experimental protocols for its synthesis, and its role in drug development, including the mechanism of action of its primary derivative.

Chemical and Physical Properties

This compound is a halogenated organic compound with a rigid, tricyclic adamantane (B196018) core.[1] It typically appears as a colorless to pale yellow oil or a white to off-white crystalline solid.[1][2] Its structural characteristics contribute to high thermal stability and low solubility in polar solvents.[1]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 941-37-7 | [1][2] |

| Molecular Formula | C₁₂H₁₉Br | [1][3] |

| Molecular Weight | 243.18 g/mol | [1][3] |

| Appearance | Colorless to pale yellow oil/liquid | [2][4] |

| Boiling Point | 201 °C (lit.) | [2][4] |

| Density | 1.224 g/mL at 25 °C (lit.) | [2][4] |

| Refractive Index (n20/D) | 1.52 (lit.) | [2][3] |

| Flash Point | 109 °C (228 °F) - closed cup | [5] |

| Solubility | Sparingly soluble in water; Soluble in organic solvents like ether, alcohol, chloroform, and dichloromethane. | [1][2][6] |

| Storage Temperature | 2-8°C | [2] |

Table 2: Spectroscopic Data for this compound

| Spectrum Type | Data | Reference |

| ¹H NMR (400 MHz, CDCl₃) | Signals corresponding to the distinct proton environments within its structure are observed. | |

| ¹³C NMR | Spectral data available from various sources. | |

| Mass Spectrometry (GC-MS) | Key fragments observed at m/z 163 and 107. | [2] |

| Infrared (IR) Spectroscopy | Characteristic peaks for the adamantane cage and C-Br bond are present. | [2] |

Synthesis of this compound

The primary route for the synthesis of this compound is through the bromination of 1,3-dimethyladamantane (B135411). Several protocols exist, with variations in catalysts and reaction conditions to optimize yield and purity. High purity (often exceeding 99%) is crucial for its use in pharmaceutical applications.

Experimental Protocol 1: Bromination with Aluminum Trichloride Catalyst

This method utilizes a Lewis acid catalyst to facilitate the bromination of the adamantane core.

Materials:

-

1,3-dimethyladamantane

-

Bromine

-

Anhydrous aluminum trichloride

-

Saturated sodium bisulfite solution

-

Anhydrous sodium sulfate

-

5% Sodium hydroxide (B78521) solution (for gas absorption)

Procedure:

-

In a suitable reactor, combine 59.9 g (0.345 mol) of bromine, 10 g (0.075 mol) of anhydrous aluminum trichloride, and 37.8 g of 1,2-dichloroethane with thorough stirring.

-

Heat the reaction mixture to 15°C.

-

Slowly add 50 g (0.3 mol) of 1,3-dimethyladamantane to the mixture. Absorb the evolved hydrogen bromide gas using a 5% sodium hydroxide solution trap.

-

After the addition is complete, continue to stir the reaction mixture.

-

Quench the reaction by adding 400 g of saturated sodium bisulfite solution until the red color of the bromine completely disappears.

-

Separate the organic and aqueous phases.

-

Wash the organic phase with 400 g of water.

-

Dry the organic phase with 20 g of anhydrous sodium sulfate.

-

Distill the organic phase to remove the solvent and obtain the crude product.

-

Purify the crude product by vacuum distillation to yield this compound.

Expected Yield: Approximately 92% with a purity of ≥99% as determined by gas chromatography.[2]

Experimental Protocol 2: Bromination with HBr in Acetic Acid

This protocol describes a synthesis using hydrobromic acid in acetic acid.

Materials:

-

1,3-dimethyladamantane (100 g, 0.6 moles)

-

HBr in Acetic Acid (1 ml)

-

Bromine (124.7 ml, 2.41 moles)

-

Methylene dichloride (MDC) (800 ml)

-

5% Sodium hydrosulfite solution

Procedure:

-

Charge a reactor with 100 g (0.6 moles) of 1,3-dimethyladamantane and 1 ml of HBr in acetic acid at 25-30°C.

-

Heat the reaction mixture to 50-55°C.

-

Slowly add 124.7 ml (2.41 moles) of bromine drop-wise while maintaining the temperature at 50-55°C.

-

Maintain the reaction mixture at this temperature for 12 hours.

-

Distill off the excess bromine atmospherically up to 85°C.

-

Cool the reaction mixture to 25-30°C and add 800 ml of MDC. Stir for 30 minutes.

-

Cool the MDC mixture to 5°C and add a 5% sodium hydrosulfite solution drop-wise to quench the remaining bromine.

-

Separate the MDC layer and wash it twice with demineralized water.

-

The MDC solution containing the product can then be used in subsequent steps or the product can be isolated by solvent evaporation.

References

- 1. This compound(941-37-7) IR Spectrum [m.chemicalbook.com]

- 2. This compound | C12H19Br | CID 98317 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. PubChemLite - this compound (C12H19Br) [pubchemlite.lcsb.uni.lu]

- 4. This compound 98 941-37-7 [sigmaaldrich.com]

- 5. This compound | 941-37-7 [chemicalbook.com]

- 6. spectrabase.com [spectrabase.com]

Spectroscopic Profile of 1-Bromo-3,5-dimethyladamantane: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for 1-bromo-3,5-dimethyladamantane, a key intermediate in pharmaceutical synthesis. The document is intended for researchers, scientists, and professionals in the field of drug development, offering a detailed analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.

Executive Summary

This compound (C₁₂H₁₉Br) is a crucial building block in the synthesis of various pharmaceutical compounds. A thorough understanding of its structural and spectroscopic properties is essential for quality control, reaction monitoring, and characterization of related derivatives. This guide presents a consolidation of its ¹H NMR, ¹³C NMR, IR, and MS data, complete with experimental protocols and a logical framework for spectral interpretation.

Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from the spectroscopic analysis of this compound.

Table 1: ¹H NMR Spectroscopic Data (400 MHz, CDCl₃)

| Chemical Shift (ppm) | Description |

| 2.170 - 2.144 | Adamantane (B196018) CH₂ protons |

| 2.041 - 1.952 | Adamantane CH protons |

| 1.433 - 1.326 | Adamantane CH₂ protons |

| 1.205 | Adamantane CH proton |

| 0.858 | Methyl (CH₃) protons |

Table 2: ¹³C NMR Spectroscopic Data

| Chemical Shift (ppm) | Carbon Type |

| 71.4 | C-Br |

| 52.1 | CH |

| 49.9 | CH₂ |

| 42.6 | CH₂ |

| 35.8 | C |

| 31.8 | CH₃ |

| 30.2 | CH |

Note: Specific peak assignments for ¹³C NMR can vary slightly based on the reference and solvent.

Table 3: Mass Spectrometry (GC-MS) Data

| Mass-to-Charge Ratio (m/z) | Relative Intensity (%) | Putative Fragment |

| 163 | 100.0 | [M-Br]⁺ |

| 107 | 65.0 | [C₈H₁₁]⁺ |

| 93 | 12.6 | [C₇H₉]⁺ |

| 91 | 11.4 | [C₇H₇]⁺ |

| 79 | 7.6 | [C₆H₇]⁺ |

| 164 | 13.3 | Isotopic peak of [M-Br]⁺ |

| 242/244 | Not observed | Molecular Ion (M⁺) |

The molecular ion is often not observed in the mass spectrum of adamantane derivatives due to the stability of the adamantyl cation.

Table 4: Infrared (IR) Spectroscopy Peak Analysis

| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |

| ~2950 | Strong | C-H stretch (alkane) |

| ~2850 | Strong | C-H stretch (alkane) |

| ~1450 | Medium | CH₂ bend (scissoring) |

| ~1365 | Medium | CH₃ bend (symmetric) |

| ~690-515 | Medium-Strong | C-Br stretch |

Data estimated from the provided IR spectrum. The C-Br stretch is a key characteristic absorption for alkyl halides.[1]

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A solution of this compound (approximately 5-25 mg for ¹H, 50-100 mg for ¹³C) is prepared in a deuterated solvent, typically chloroform-d (B32938) (CDCl₃), in a standard 5 mm NMR tube. The spectrum is recorded on a 400 MHz NMR spectrometer. For ¹H NMR, the spectral width is set to cover the range of 0-10 ppm, and a sufficient number of scans are acquired to obtain a good signal-to-noise ratio. For ¹³C NMR, a wider spectral width (e.g., 0-220 ppm) is used, and a larger number of scans is typically required due to the lower natural abundance of the ¹³C isotope. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

Infrared (IR) Spectroscopy

The IR spectrum is typically obtained using a Fourier Transform Infrared (FTIR) spectrometer. A small amount of the neat liquid sample of this compound is placed between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates to create a thin film. Alternatively, the spectrum can be recorded using an Attenuated Total Reflectance (ATR) accessory, where a drop of the sample is placed directly onto the ATR crystal. The spectrum is recorded over the mid-IR range (typically 4000-400 cm⁻¹) by co-adding multiple scans to improve the signal-to-noise ratio. A background spectrum of the empty accessory is recorded and automatically subtracted from the sample spectrum.

Mass Spectrometry (MS)

Mass spectrometry is performed using a Gas Chromatography-Mass Spectrometry (GC-MS) system. A dilute solution of this compound in a volatile organic solvent (e.g., dichloromethane (B109758) or hexane) is injected into the GC. The sample is vaporized and separated on a capillary column (e.g., a non-polar DB-5 column). The separated components then enter the mass spectrometer, where they are ionized, typically by electron ionization (EI) at 70 eV. The resulting ions are separated by their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole) and detected. The resulting mass spectrum shows the relative abundance of the different fragment ions.

Data Interpretation and Visualization

The combined analysis of NMR, IR, and MS data provides a comprehensive and unambiguous confirmation of the structure of this compound.

The logical flow of data interpretation begins with the individual analysis of each spectrum, followed by the integration of all data to confirm the molecular structure.

References

An In-depth Technical Guide on the Solubility and Stability of 1-Bromo-3,5-dimethyladamantane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available data and recommended experimental protocols for determining the solubility and stability of 1-Bromo-3,5-dimethyladamantane. This information is critical for its application in organic synthesis and as a key intermediate in the manufacturing of pharmaceuticals, such as Memantine.[1][2][3]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. These properties are essential for understanding the compound's behavior in various experimental and industrial settings.

| Property | Value | Reference |

| Molecular Formula | C₁₂H₁₉Br | [4][5] |

| Molecular Weight | 243.18 g/mol | [4][5][6] |

| Appearance | Clear colorless to pale yellow oil/liquid | |

| Boiling Point | 201 °C (lit.) | [4][5][7] |

| Density | 1.224 g/mL at 25 °C (lit.) | [4][5][7] |

| Refractive Index | n20/D 1.52 (lit.) | [4][5][7] |

| Flash Point | 228 °F (109 °C) - closed cup | [1][4][5] |

| Storage Temperature | 2-8°C | [1] |

Solubility Profile

Currently, there is limited quantitative data available on the solubility of this compound in various solvents. The available qualitative information is summarized in Table 2.

| Solvent | Solubility | Reference |

| Water | Does not mix well / Insoluble | [8] |

| Chloroform | Sparingly soluble | [1] |

| Dichloromethane | Slightly soluble | [1] |

| Methanol | Slightly soluble | [1] |

| Ether | Soluble | |

| Alcohol | Soluble |

Experimental Protocol for Quantitative Solubility Determination

To obtain precise solubility data, the following experimental protocol is recommended. This method is based on the isothermal shake-flask method, a standard technique for solubility measurement.

Objective: To determine the quantitative solubility of this compound in a range of pharmaceutically relevant solvents at different temperatures.

Materials:

-

This compound (purity >99%)

-

Solvents: Water, Methanol, Ethanol, Isopropanol, Acetonitrile, Dichloromethane, Chloroform, Toluene, Hexane

-

Thermostatically controlled shaker bath

-

Calibrated thermometer

-

Analytical balance

-

Volumetric flasks

-

Pipettes

-

Syringes with filters (e.g., 0.45 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV) or Gas Chromatography (GC) system.

Procedure:

-

Prepare saturated solutions by adding an excess amount of this compound to a known volume of each solvent in sealed flasks.

-

Place the flasks in a thermostatically controlled shaker bath set to the desired temperature (e.g., 25 °C, 37 °C, 50 °C).

-

Equilibrate the solutions for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. The shaking speed should be optimized to ensure good mixing without causing splashing.

-

After equilibration, allow the flasks to stand undisturbed at the set temperature for at least 2 hours to allow undissolved solid to settle.

-

Carefully withdraw an aliquot of the supernatant using a pre-warmed/cooled syringe to the experimental temperature.

-

Immediately filter the aliquot through a suitable filter to remove any undissolved particles.

-

Accurately dilute the filtered solution with a suitable solvent to a concentration within the calibration range of the analytical method.

-

Analyze the concentration of this compound in the diluted solution using a validated HPLC or GC method.

-

Calculate the solubility in g/L or mol/L.

-

Repeat the experiment at different temperatures to determine the temperature dependency of solubility.

References

- 1. This compound | 941-37-7 [chemicalbook.com]

- 2. This compound synthesis - chemicalbook [chemicalbook.com]

- 3. pharmaffiliates.com [pharmaffiliates.com]

- 4. 1-溴-3,5-二甲基金刚烷 98% | Sigma-Aldrich [sigmaaldrich.com]

- 5. 1-ブロモ-3,5-ジメチルアダマンタン 98% | Sigma-Aldrich [sigmaaldrich.com]

- 6. This compound | C12H19Br | CID 98317 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. This compound [extendabio.com]

- 8. datasheets.scbt.com [datasheets.scbt.com]

The Adamantane Core: A Journey from Obscurity to a Cornerstone of Modern Therapeutics

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Adamantane (B196018), a unique tricyclic hydrocarbon with a rigid, diamondoid structure, has carved a remarkable path from a chemical curiosity to a privileged scaffold in medicinal chemistry. First isolated from petroleum in 1933, its derivatives have since become indispensable in the treatment of a wide array of diseases, including viral infections, neurodegenerative disorders, and type 2 diabetes. This technical guide delves into the discovery and rich history of adamantane and its derivatives, providing a comprehensive overview of their synthesis, mechanisms of action, and key pharmacological properties. This document is intended to serve as a valuable resource for researchers and professionals in the field of drug discovery and development, offering detailed experimental insights and a structured presentation of critical data.

The Dawn of Adamantane: Discovery and Early Synthesis

The story of adamantane begins in 1933 when it was first isolated from Hodonín petroleum by the Czech chemists S. Landa and V. Machacek.[1][2] Its name, derived from the Greek "adamantinos" meaning "diamond-like," was aptly chosen for its structural resemblance to the diamond lattice, bestowing upon it exceptional stability and rigidity.[1]

For years, adamantane remained a laboratory curiosity due to the minuscule amounts extractable from natural sources. The first chemical synthesis, achieved by Vladimir Prelog in 1941, was a multi-step and inefficient process, hindering further exploration of its chemical and biological potential.[1] A pivotal breakthrough occurred in 1957 when Paul von Ragué Schleyer developed a practical and efficient synthesis through the Lewis acid-catalyzed rearrangement of tetrahydrodicyclopentadiene.[3] This development made adamantane and its derivatives readily accessible, paving the way for systematic investigation into their therapeutic applications.

The Antiviral Breakthrough: Amantadine (B194251) and Rimantadine (B1662185)

The first major therapeutic success for an adamantane derivative came with the discovery of the antiviral properties of amantadine (1-aminoadamantane hydrochloride).

Discovery and Synthesis

The synthesis of amantadine was a critical step in unlocking its therapeutic potential. A common and scalable method involves a two-step process starting from 1-bromoadamantane (B121549).

Experimental Protocol: Synthesis of Amantadine Hydrochloride [4]

-

Step 1: Formation of N-(1-adamantyl)formamide:

-

To formamide (B127407) (15.0 mol) at 85°C, add 1-bromoadamantane (1.5 mol) with stirring.

-

Heat the reaction mixture to 90°C.

-

Slowly add concentrated sulfuric acid (8.35 mol) dropwise, maintaining the temperature at 90°C.

-

Continue stirring at 90°C for 4 hours, monitoring the reaction by TLC until the starting material is consumed.

-

After completion, cool the reaction mixture and pour it slowly into ice-cold water (2.5 L) with stirring at 0-5°C for 1 hour.

-

Filter the precipitated white solid and wash with cold water.

-

-

Step 2: Hydrolysis and Salt Formation:

-

The obtained N-(1-adamantyl)formamide is hydrolyzed using an aqueous solution of potassium hydroxide (B78521) in a mixture of water and propylene (B89431) glycol.

-

The resulting amantadine free base is then treated with aqueous hydrochloric acid to yield amantadine hydrochloride.

-

The final product is isolated by filtration and dried under vacuum.

-

Rimantadine, a close analog of amantadine, was developed to improve upon the parent compound's therapeutic profile. Its synthesis often starts from 1-acetyladamantane.

Experimental Protocol: Synthesis of Rimantadine [5][6]

-

Reductive Amination of 1-Acetyladamantane:

-

A mixture of 1-acetyladamantane, hydrogen gas, ammonia, and a metal catalyst (such as Cobalt, Ruthenium, or Nickel) is subjected to high temperature (approximately 250°C) and high pressure (up to 15,000 psi) in a specialized reactor.

-

This one-step process directly yields rimantadine.

-

Mechanism of Action: Targeting the Influenza M2 Proton Channel

Amantadine and rimantadine exhibit their antiviral activity against influenza A virus by targeting the M2 proton channel, a crucial protein for viral replication.

After the influenza virus enters the host cell through endocytosis, the endosome becomes acidified. This low pH environment activates the M2 proton channel, which allows protons to flow into the viral core. This influx of protons is essential for the uncoating of the virus and the release of its genetic material into the cytoplasm, a prerequisite for viral replication. Amantadine and rimantadine bind to the pore of the M2 channel, effectively blocking this proton transport and thereby inhibiting viral uncoating.[7]

Quantitative Data: Antiviral Activity

The antiviral efficacy of amantadine and rimantadine is typically quantified using a plaque reduction assay, which measures the concentration of the drug required to inhibit the formation of viral plaques in a cell culture by 50% (IC50).

Experimental Protocol: Plaque Reduction Assay [8][9]

-

Cell Seeding: Seed a confluent monolayer of Madin-Darby canine kidney (MDCK) cells in well plates.

-

Virus Infection: Infect the cell monolayers with a diluted influenza A virus suspension.

-

Drug Treatment: After a 1-hour adsorption period, remove the virus inoculum and overlay the cells with a medium containing various concentrations of the adamantane derivative being tested.

-

Incubation: Incubate the plates for 2-3 days to allow for plaque formation.

-

Plaque Visualization and Counting: Fix and stain the cells to visualize and count the plaques.

-

IC50 Determination: Calculate the IC50 value as the drug concentration that reduces the number of plaques by 50% compared to the untreated control.

| Compound | Virus Strain | IC50 (µg/mL) | Reference |

| Amantadine | Influenza A (H1N1, H3N2) | 0.2 - 0.4 | [8] |

| Rimantadine | Influenza A (H1N1, H3N2) | 0.2 - 0.4 | [8] |

A New Frontier in Neurology: Memantine (B1676192) for Alzheimer's Disease

The therapeutic utility of the adamantane scaffold extended into the realm of neurodegenerative diseases with the development of memantine for the treatment of moderate to severe Alzheimer's disease.

Discovery and Synthesis

Memantine was first synthesized in the 1960s, but its potential for treating neurological disorders was not recognized until later. A simple and efficient two-step synthesis from 1,3-dimethyladamantane (B135411) has been developed.

Experimental Protocol: Synthesis of Memantine Hydrochloride [3][10]

-

Step 1: Formamidation of 1,3-Dimethyladamantane:

-

To a mixture of formamide and nitric acid, slowly add 1,3-dimethyladamantane with stirring.

-

Heat the reaction mixture to 85°C for 2 hours.

-

After cooling, the reaction mixture is quenched with ice-cold water and extracted with a suitable organic solvent (e.g., dichloromethane).

-

The organic layer is washed, dried, and concentrated to yield N-formyl-1-amino-3,5-dimethyladamantane.

-

-

Step 2: Hydrolysis to Memantine Hydrochloride:

-

The N-formyl intermediate is heated to reflux in a mixture of water and concentrated hydrochloric acid for 1 hour.

-

The reaction mixture is then concentrated under vacuum.

-

The product is precipitated by the addition of a non-polar solvent like n-hexane and cooling.

-

The resulting white solid is filtered, washed, and dried to give memantine hydrochloride.

-

Mechanism of Action: NMDA Receptor Antagonism

Memantine's therapeutic effect in Alzheimer's disease is attributed to its role as a non-competitive, low-to-moderate affinity antagonist of the N-methyl-D-aspartate (NMDA) receptor.

In Alzheimer's disease, it is hypothesized that excessive levels of the neurotransmitter glutamate lead to chronic overactivation of NMDA receptors. This, in turn, results in a sustained influx of calcium ions (Ca2+), leading to neuronal excitotoxicity and cell death. Memantine's "uncompetitive" nature means it only blocks the NMDA receptor channel when it is open. This use-dependent blockade allows it to preferentially inhibit the excessive, pathological activation of NMDA receptors while having minimal effect on their normal, physiological function in learning and memory.[11]

Quantitative Data: NMDA Receptor Binding Affinity

The binding affinity of memantine to the NMDA receptor is a key determinant of its therapeutic efficacy and is often measured through radioligand binding assays.

Experimental Protocol: NMDA Receptor Radioligand Binding Assay [12][13]

-

Membrane Preparation: Prepare synaptic membrane fractions from a suitable source, such as rat brain tissue or cells expressing NMDA receptors.

-

Radioligand Incubation: Incubate the membrane preparation with a specific radioligand for the NMDA receptor (e.g., [3H]MK-801) in the presence of varying concentrations of memantine.

-

Separation of Bound and Free Ligand: Separate the membrane-bound radioligand from the unbound radioligand, typically by rapid filtration.

-

Quantification of Radioactivity: Measure the amount of radioactivity retained on the filters using liquid scintillation counting.

-

Data Analysis: Determine the concentration of memantine that inhibits 50% of the specific binding of the radioligand (IC50) by non-linear regression analysis. The dissociation constant (Kd) can also be calculated from these experiments.

| Compound | Receptor | IC50 (µM) | Reference |

| Memantine | GluN1/GluN2B NMDA Receptor | 0.38 ± 0.03 | [14][15][16][17] |

| Amantadine | GluN1/GluN2B NMDA Receptor | 28.6 ± 2.4 | [14][15][16][17] |

Expanding Horizons: Adamantane in Metabolic Disease - Saxagliptin (B632) and Vildagliptin (B1682220)

The versatility of the adamantane scaffold is further demonstrated by its incorporation into drugs for type 2 diabetes, namely saxagliptin and vildagliptin. These drugs are inhibitors of the enzyme dipeptidyl peptidase-4 (DPP-4).

Discovery and Synthesis

The synthesis of these more complex adamantane derivatives involves multi-step sequences, often starting from chiral precursors to ensure the desired stereochemistry.

Experimental Workflow: Synthesis of Saxagliptin [18][19][20][21]

Experimental Workflow: Synthesis of Vildagliptin [6][11][22][23]

Mechanism of Action: DPP-4 Inhibition

DPP-4 is an enzyme that inactivates incretin (B1656795) hormones, such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). These hormones play a key role in regulating blood glucose levels by stimulating insulin (B600854) secretion and suppressing glucagon (B607659) release in a glucose-dependent manner. By inhibiting DPP-4, saxagliptin and vildagliptin increase the levels of active incretins, leading to improved glycemic control in patients with type 2 diabetes.

Quantitative Data: DPP-4 Inhibition

The potency of saxagliptin and vildagliptin as DPP-4 inhibitors is determined by measuring their inhibitory constant (Ki) or the concentration required to inhibit 50% of the enzyme's activity (IC50).

Experimental Protocol: DPP-4 Enzyme Inhibition Assay

-

Enzyme and Substrate Preparation: Prepare a solution of recombinant human DPP-4 enzyme and a fluorogenic substrate (e.g., Gly-Pro-AMC).

-

Inhibitor Incubation: Pre-incubate the DPP-4 enzyme with various concentrations of the adamantane-based inhibitor.

-

Reaction Initiation: Initiate the enzymatic reaction by adding the substrate.

-

Fluorescence Measurement: Monitor the increase in fluorescence over time, which is proportional to the rate of substrate cleavage.

-

Data Analysis: Calculate the rate of reaction at each inhibitor concentration and determine the IC50 or Ki value by fitting the data to an appropriate inhibition model.

| Compound | Target | Ki (nM) | IC50 (nM) | Reference |

| Saxagliptin | DPP-4 | 1.3 | 0.5 | [24] |

| Vildagliptin | DPP-4 | - | ~50 | [25][26] |

Pharmacokinetic Properties of Adamantane Derivatives

The rigid and lipophilic nature of the adamantane cage often imparts favorable pharmacokinetic properties to the drug molecules, including good oral bioavailability and metabolic stability.

| Compound | Bioavailability (%) | Half-life (hours) | Protein Binding (%) | Primary Excretion Route |

| Amantadine | ~90 | 12-18 | ~67 | Renal (unchanged)[12][27][28][29][30] |

| Rimantadine | Well absorbed | 24-36 | ~40 | Hepatic metabolism, then renal[2][31][32][33][34] |

| Memantine | ~100 | 60-80 | ~45 | Renal (mostly unchanged)[9][35][36][37][38] |

| Saxagliptin | ~75 | 2.5 (parent), 3.1 (active metabolite) | Low | Hepatic metabolism and renal[1][13][24][39][40] |

| Vildagliptin | 85 | ~2-3 | 9.3 | Hepatic metabolism, then renal[3][4][10][25][26] |

Conclusion

The journey of adamantane from its discovery in crude oil to its central role in a diverse range of therapeutic agents is a testament to the power of chemical innovation in medicine. The unique structural and physicochemical properties of the adamantane nucleus have enabled the development of drugs with novel mechanisms of action and favorable pharmacokinetic profiles. From combating viral infections and neurodegeneration to managing metabolic disorders, adamantane derivatives have had a profound impact on human health. This technical guide provides a foundational understanding of the history, synthesis, and pharmacology of these remarkable compounds, with the aim of inspiring and equipping the next generation of scientists to continue exploring the vast therapeutic potential of the adamantane scaffold.

References

- 1. Clinical Pharmacokinetics and Pharmacodynamics of Saxagliptin, a Dipeptidyl Peptidase-4 Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. journals.asm.org [journals.asm.org]

- 3. Pharmacokinetics and pharmacodynamics of vildagliptin in healthy Chinese volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Pharmacokinetics and pharmacodynamics of vildagliptin in patients with type 2 diabetes mellitus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. journal11.magtechjournal.com [journal11.magtechjournal.com]

- 6. op.niscair.res.in [op.niscair.res.in]

- 7. Functional studies indicate amantadine binds to the pore of the influenza A virus M2 proton-selective ion channel - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. accessdata.fda.gov [accessdata.fda.gov]

- 10. Clinical pharmacokinetics and pharmacodynamics of vildagliptin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. CN111606837A - Synthetic method of vildagliptin - Google Patents [patents.google.com]

- 12. researchgate.net [researchgate.net]

- 13. endocrine-abstracts.org [endocrine-abstracts.org]

- 14. Key binding interactions for memantine in the NMDA receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Key Binding Interactions for Memantine in the NMDA Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 16. ohsu.elsevierpure.com [ohsu.elsevierpure.com]

- 17. go.drugbank.com [go.drugbank.com]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

- 21. researchgate.net [researchgate.net]

- 22. researchgate.net [researchgate.net]

- 23. asianpubs.org [asianpubs.org]

- 24. scispace.com [scispace.com]

- 25. m.youtube.com [m.youtube.com]

- 26. researchgate.net [researchgate.net]

- 27. Clinical pharmacokinetics of amantadine hydrochloride - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. researchgate.net [researchgate.net]

- 29. Pharmacokinetics of ADS-5102 (Amantadine) Extended Release Capsules Administered Once Daily at Bedtime for the Treatment of Dyskinesia - PMC [pmc.ncbi.nlm.nih.gov]

- 30. journals.asm.org [journals.asm.org]

- 31. go.drugbank.com [go.drugbank.com]

- 32. Rimantadine - Wikipedia [en.wikipedia.org]

- 33. RiMANTAdine Monograph for Professionals - Drugs.com [drugs.com]

- 34. What is the mechanism of Rimantadine Hydrochloride? [synapse.patsnap.com]

- 35. go.drugbank.com [go.drugbank.com]

- 36. Pharmacokinetics of single-dose and multiple-dose memantine in healthy chinese volunteers using an analytic method of liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 37. Frontiers | The Concentration of Memantine in the Cerebrospinal Fluid of Alzheimer’s Disease Patients and Its Consequence to Oxidative Stress Biomarkers [frontiersin.org]

- 38. Memantine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 39. Characterization of the in vitro and in vivo metabolism and disposition and cytochrome P450 inhibition/induction profile of saxagliptin in human - PubMed [pubmed.ncbi.nlm.nih.gov]

- 40. researchgate.net [researchgate.net]

The Adamantane Cage: A Cornerstone in Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The rigid, three-dimensional structure of the adamantane (B196018) cage has established it as a privileged scaffold in medicinal chemistry. Its unique physicochemical properties, including high lipophilicity, metabolic stability, and the ability to serve as a robust anchor for pharmacophoric groups, have been instrumental in the development of a diverse range of therapeutic agents. This technical guide provides a comprehensive overview of the role of the adamantane cage in drug design, summarizing key quantitative data, detailing experimental protocols, and visualizing the intricate signaling pathways influenced by adamantane-containing drugs.

Physicochemical Properties and Their Impact on Drug Design

The adamantane moiety, a perfectly symmetrical, strain-free tricycle[3.3.1.13,7]decane, confers several advantageous properties to a drug molecule.[1][2][3] Its bulky, cage-like structure provides steric hindrance, which can shield adjacent functional groups from metabolic degradation, thereby prolonging the drug's half-life.[1] The high lipophilicity of the adamantane cage significantly enhances a drug's ability to cross cellular membranes, including the blood-brain barrier, a critical feature for central nervous system (CNS) acting drugs.[1][4] Furthermore, the rigid framework allows for the precise spatial orientation of substituents, enabling optimized interactions with biological targets.[1]

Therapeutic Applications of Adamantane-Containing Drugs

The versatility of the adamantane scaffold is evident in the broad spectrum of clinically approved drugs that incorporate this unique chemical entity.[1][5] Adamantane derivatives have found applications as antiviral, neuroprotective, antidiabetic, and anticancer agents.[6]

Antiviral Agents

The first therapeutic application of an adamantane derivative was amantadine (B194251), approved for the treatment of Influenza A infections.[7] Adamantane-based antivirals, including amantadine and rimantadine, function by blocking the M2 proton channel of the influenza A virus, a crucial step in the viral replication cycle.

Neuroprotective Agents (CNS Disorders)

In the realm of neuropharmacology, memantine (B1676192), an adamantane derivative, is a well-established treatment for moderate-to-severe Alzheimer's disease. It acts as a non-competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor, modulating glutamatergic neurotransmission and protecting against excitotoxicity.[7]

Antidiabetic Agents

The adamantane scaffold is also a key feature in modern antidiabetic drugs. Vildagliptin (B1682220) and saxagliptin (B632) are potent inhibitors of dipeptidyl peptidase-4 (DPP-4), an enzyme responsible for the degradation of incretin (B1656795) hormones.[8][9] By inhibiting DPP-4, these drugs enhance glucose-dependent insulin (B600854) secretion and suppress glucagon (B607659) release.[10]

Quantitative Data Summary

The following tables summarize key quantitative data for representative adamantane derivatives across different therapeutic areas, providing a basis for comparison of their biological activity.

Table 1: Antiviral Activity of Adamantane Derivatives against Influenza A Virus

| Compound | Virus Strain | IC₅₀ (µM) | Cytotoxicity (CC₅₀, µM) | Reference |

| Amantadine | Influenza A (general) | Varies with strain | >100 | [11] |

| Rimantadine | Influenza A (general) | Varies with strain | >100 | [11] |

| (R)-10 (enol ester) | A/IIV-Orenburg/29-L/2016(H1N1)pdm09 | 7.7 | >40 | [4] |

| (S)-10 (enol ester) | A/IIV-Orenburg/29-L/2016(H1N1)pdm09 | 13.7 | >40 | [4] |

| Gly-Thz-rimantadine | A/Hongkong/68 | 0.11 µg/mL | 50 µg/mL | [12] |

Table 2: Binding Affinity of Adamantane Derivatives for the NMDA Receptor

| Compound | Preparation | Kᵢ (µM) | Reference |

| Memantine | Human frontal cortex | 0.54 ± 0.23 | [13] |

| Amantadine | Human frontal cortex | 10.50 ± 6.10 | [13] |

| 1-amino-3,5-diethyl-adamantane | Human frontal cortex | 0.19 ± 0.06 | [13] |

| 1-N-methyl-amino-adamantane | Human frontal cortex | 21.72 ± 1.63 | [13] |

Table 3: DPP-4 Inhibition by Adamantane-Containing Drugs

| Compound | Enzyme Source | IC₅₀ (nM) | Reference |

| Vildagliptin | Human recombinant | 3.5 ± 1.5 | [6] |

| Saxagliptin | Human recombinant | Data not readily available in provided snippets |

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of adamantane derivatives.

Synthesis of Amantadine Hydrochloride

This protocol describes a two-step synthesis of amantadine hydrochloride from 1-bromoadamantane (B121549).[1][14][15]

Step 1: Formation of N-(1-adamantyl)acetamide

-

To a reaction vessel, add 1-bromoadamantane and acetylamide.

-

Heat the mixture to 125 °C with stirring.

-

Slowly add concentrated sulfuric acid to the mixture.

-

Maintain the temperature and continue stirring for approximately 3.5 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture and pour it into ice-cold water to precipitate the product.

-

Filter the solid, wash with cold water, and dry to obtain N-(1-adamantyl)acetamide.

Step 2: Hydrolysis to Amantadine Hydrochloride

-

Prepare a mixture of sodium hydroxide, water, and propylene (B89431) glycol.

-

Add the N-(1-adamantyl)acetamide from the previous step to this mixture.

-

Heat the reaction mixture to 125-130 °C and reflux for approximately 7.5 hours, monitoring by TLC until the starting material is consumed.

-

Cool the reaction mixture to room temperature and add ice-cold water.

-

Extract the product into an organic solvent such as dichloromethane.

-

Wash the organic layer with water.

-

Treat the organic layer with aqueous hydrochloric acid to precipitate amantadine hydrochloride.

-

Filter the solid, wash with a cold solvent, and dry under vacuum to obtain the final product.

Plaque Reduction Assay for Antiviral Activity

This assay is a standard method to determine the antiviral efficacy of a compound by quantifying the reduction in viral plaque formation.[16][17][18][19]

-

Cell Culture: Seed susceptible host cells (e.g., Madin-Darby Canine Kidney (MDCK) cells for influenza virus) in 6-well plates and grow to a confluent monolayer.

-

Virus and Compound Preparation: Prepare serial dilutions of the adamantane derivative in a serum-free medium. Mix the virus stock with each drug dilution and incubate for 1 hour at 37°C.

-

Infection: Aspirate the culture medium from the cell monolayers and infect with the virus-drug mixture for 1-2 hours at 37°C.

-

Overlay: Remove the inoculum, wash the cells with phosphate-buffered saline (PBS), and add a semi-solid overlay medium (e.g., containing agarose (B213101) or methylcellulose) to each well.

-

Incubation: Incubate the plates at 37°C in a CO₂ incubator until plaques are visible (typically 2-3 days for influenza).

-

Staining: Fix the cells (e.g., with 10% formalin) and stain with a solution like crystal violet to visualize the plaques.

-

Data Analysis: Count the number of plaques in each well. The IC₅₀ value is the concentration of the compound that reduces the number of plaques by 50% compared to the virus control.

MTT Assay for Cytotoxicity

The MTT assay is a colorimetric assay used to assess the metabolic activity of cells, which serves as an indicator of cell viability and cytotoxicity.[1][2][20][21]

-

Cell Seeding: Seed cells in a 96-well plate at a density of 10,000–100,000 cells/well and incubate overnight to allow for attachment.

-

Compound Treatment: Treat the cells with serial dilutions of the adamantane derivatives and incubate for a desired period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan (B1609692) crystals.

-

Solubilization: Carefully remove the medium and add a solubilizing solution (e.g., DMSO or SDS-HCl) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to untreated control cells. The CC₅₀ value is the concentration of the compound that reduces cell viability by 50%.

Radioligand Binding Assay for NMDA Receptor Affinity

This assay measures the affinity of a compound for a receptor by quantifying its ability to displace a radiolabeled ligand.[3][22][23][24]

-

Membrane Preparation: Homogenize brain tissue (e.g., rat cerebral cortex) in an ice-cold buffer to prepare a crude membrane suspension.

-

Assay Setup: In a 96-well plate, combine the membrane preparation, a specific radioligand for the NMDA receptor (e.g., [³H]MK-801), and varying concentrations of the adamantane test compound. Include wells for total binding (radioligand only) and non-specific binding (radioligand plus a high concentration of an unlabeled ligand).

-

Incubation: Incubate the plate to allow the binding to reach equilibrium.

-

Filtration: Rapidly filter the contents of each well through glass fiber filters to separate bound from unbound radioligand. Wash the filters with ice-cold buffer.

-

Quantification: Place the filters in scintillation vials, add a scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration to determine the IC₅₀ value. The inhibitor constant (Kᵢ) can then be calculated using the Cheng-Prusoff equation.

DPP-4 Inhibition Assay

This fluorometric assay measures the ability of a compound to inhibit the enzymatic activity of DPP-4.[25][26][27][28][29]

-

Reagent Preparation: Prepare solutions of recombinant human DPP-4 enzyme, the test compound (adamantane derivative), and a fluorogenic substrate (e.g., Gly-Pro-AMC) in an appropriate assay buffer.

-

Assay Setup: In a 96-well plate, mix the DPP-4 enzyme with various concentrations of the test compound and incubate for a short period.

-

Enzymatic Reaction: Initiate the reaction by adding the fluorogenic substrate to each well.

-

Fluorescence Measurement: Measure the increase in fluorescence over time using a microplate reader (excitation ~360 nm, emission ~460 nm). The fluorescence is proportional to the amount of product formed.

-

Data Analysis: Calculate the rate of reaction for each concentration of the inhibitor. The IC₅₀ value is the concentration of the compound that inhibits DPP-4 activity by 50% compared to the uninhibited control.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways and experimental workflows involving adamantane derivatives.

Caption: Inhibition of Influenza A M2 Proton Channel by Amantadine.

Caption: Modulation of NMDA Receptor Activity by Memantine.

Caption: DPP-4 Inhibition by Vildagliptin and its Downstream Effects.

Caption: General Experimental Workflow for Plaque Reduction Assay.

Conclusion

The adamantane cage continues to be a highly valuable and versatile scaffold in medicinal chemistry. Its unique combination of lipophilicity, rigidity, and metabolic stability provides a powerful tool for medicinal chemists to optimize the pharmacokinetic and pharmacodynamic properties of drug candidates. The successful clinical application of adamantane-containing drugs across a wide range of diseases underscores the enduring importance of this remarkable hydrocarbon in the ongoing quest for novel and more effective therapies. Future research will undoubtedly continue to unlock new therapeutic opportunities by leveraging the unique attributes of the adamantane core.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. Stereoselective synthesis of novel adamantane derivatives with high potency against rimantadine-resistant influenza A virus strains - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C7OB00331E [pubs.rsc.org]

- 5. Inhibition of dipeptidyl peptidase-4: The mechanisms of action and clinical use of vildagliptin for the management of type 2 diabetes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Mechanism of action of memantine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. go.drugbank.com [go.drugbank.com]

- 9. Mechanisms of action of the dipeptidyl peptidase‐4 inhibitor vildagliptin in humans | Semantic Scholar [semanticscholar.org]

- 10. What is the mechanism of Vildagliptin? [synapse.patsnap.com]

- 11. Synthetic Analogues of Aminoadamantane as Influenza Viral Inhibitors—In Vitro, In Silico and QSAR Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Effects of the 1-amino-adamantanes at the MK-801-binding site of the NMDA-receptor-gated ion channel: a human postmortem brain study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. ijpsr.com [ijpsr.com]

- 16. benchchem.com [benchchem.com]

- 17. In Vitro Antiviral Testing | IAR | USU [qanr.usu.edu]

- 18. A Standardized Plaque Reduction Assay for Determination of Drug Susceptibilities of Cytomegalovirus Clinical Isolates - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Plaque Reduction Neutralization Test - Creative Diagnostics [antiviral.creative-diagnostics.com]

- 20. texaschildrens.org [texaschildrens.org]

- 21. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 22. The Use of Ligand Binding in Assays of NMDA Receptor Function | Springer Nature Experiments [experiments.springernature.com]

- 23. giffordbioscience.com [giffordbioscience.com]

- 24. Development of Radiolabeled Ligands Targeting the Glutamate Binding Site of the N-Methyl-d-aspartate Receptor as Potential Imaging Agents for Brain - PMC [pmc.ncbi.nlm.nih.gov]

- 25. benchchem.com [benchchem.com]

- 26. Frontiers | Inhibition of Dipeptidyl Peptidase-4 by Flavonoids: Structure–Activity Relationship, Kinetics and Interaction Mechanism [frontiersin.org]

- 27. sigmaaldrich.cn [sigmaaldrich.cn]

- 28. sigmaaldrich.com [sigmaaldrich.com]

- 29. abcam.com [abcam.com]

An In-depth Technical Guide to the Lipophilicity and Steric Effects of 1-Bromo-3,5-dimethyladamantane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the lipophilicity and steric effects of 1-bromo-3,5-dimethyladamantane, a key intermediate in the synthesis of pharmacologically active compounds such as Memantine. This document outlines the physicochemical properties, experimental protocols for their determination, and the structural basis for this molecule's utility in drug design.

Core Physicochemical Properties

This compound possesses a unique combination of high lipophilicity and significant steric bulk, primarily due to its rigid, three-dimensional adamantane (B196018) core. These characteristics are crucial in medicinal chemistry for modulating the pharmacokinetic and pharmacodynamic profiles of drug candidates.

Lipophilicity

Lipophilicity, a critical parameter in drug design, influences a molecule's absorption, distribution, metabolism, and excretion (ADME) properties. The lipophilicity of this compound is predominantly attributed to its large, non-polar hydrocarbon cage.

Data Presentation: Lipophilicity of this compound

| Parameter | Value | Method | Source |

| XLogP3 | 4.5 | Computed | PubChem[1] |

| logP | No experimental data found | - | - |

| logD | No experimental data found | - | - |

Steric Effects

The adamantane cage is a sterically demanding substituent. This bulkiness can be leveraged in drug design to control molecular interactions, enhance binding selectivity, and protect susceptible functional groups from metabolic degradation. The steric hindrance of this compound is further amplified by the presence of two methyl groups and a bromine atom at the bridgehead positions.

Data Presentation: Steric Parameters of the Adamantyl Group

While specific steric parameters for the 1-bromo-3,5-dimethyladamantyl group have not been reported, the values for the parent adamantyl group provide a strong quantitative basis for its significant steric profile. The addition of methyl and bromo substituents will further increase these steric dimensions.

| Parameter | Value | Description | Source |

| Sterimol L | 6.61 Å | Length of the substituent | ChemRxiv[2] |

| Sterimol B1 | 3.15 Å | Minimum width of the substituent | ChemRxiv[2] |

| Sterimol B5 | 3.49 Å | Maximum width of the substituent | ChemRxiv[2] |

| Taft Steric Parameter (E_s) | No data found | - | - |

| Charton's Steric Parameter (ν) | No data found | - | - |

Experimental Protocols

Detailed methodologies for the experimental determination of lipophilicity and the synthesis of this compound are provided below.

Experimental Determination of Lipophilicity (logP) via Shake-Flask Method

The shake-flask method is the gold-standard technique for the experimental determination of the n-octanol/water partition coefficient (logP).

Protocol:

-

Preparation of Pre-saturated Solvents:

-

Mix n-octanol and water (or a suitable buffer, e.g., phosphate-buffered saline at pH 7.4) in a large separation funnel.

-

Shake vigorously for 24 hours to ensure mutual saturation.

-

Allow the phases to separate completely before use.

-

-

Sample Preparation:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or n-octanol).

-

Add a small aliquot of the stock solution to a mixture of the pre-saturated n-octanol and water phases in a centrifuge tube. The final concentration of the analyte should be low enough to avoid self-association but high enough for accurate quantification.

-

-

Partitioning:

-

Cap the tube and shake it gently for a predetermined period (e.g., 1-3 hours) at a constant temperature (e.g., 25°C) to allow for the partitioning equilibrium to be reached.

-

Centrifuge the tube to ensure complete separation of the two phases.

-

-

Quantification:

-

Carefully withdraw an aliquot from both the n-octanol and the aqueous phase.

-

Determine the concentration of this compound in each phase using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Gas Chromatography-Mass Spectrometry (GC-MS).

-

-

Calculation of logP:

-

The logP value is calculated as the logarithm of the ratio of the concentration of the analyte in the n-octanol phase to its concentration in the aqueous phase: logP = log10([Analyte]_octanol / [Analyte]_aqueous)

-

Synthesis of this compound

This compound is typically synthesized via the bromination of 1,3-dimethyladamantane (B135411).

Protocol:

-

Reaction Setup:

-

In a round-bottom flask equipped with a magnetic stirrer, dropping funnel, and reflux condenser, dissolve 1,3-dimethyladamantane in a suitable solvent (e.g., a halogenated solvent like dichloromethane (B109758) or neat bromine can be used).

-

Cool the mixture in an ice bath.

-

-

Bromination:

-

Slowly add bromine dropwise to the cooled solution with vigorous stirring. The reaction is exothermic and should be controlled.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for several hours until the reaction is complete (monitored by TLC or GC).

-

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Quench the excess bromine by the slow addition of a saturated aqueous solution of sodium thiosulfate (B1220275) or sodium bisulfite until the red-brown color of bromine disappears.

-

Transfer the mixture to a separatory funnel and extract the organic layer.

-

Wash the organic layer sequentially with water, saturated aqueous sodium bicarbonate solution, and brine.

-

Dry the organic layer over an anhydrous drying agent (e.g., MgSO4 or Na2SO4).

-

-

Purification:

-

Filter off the drying agent and remove the solvent under reduced pressure.

-

Purify the crude product by distillation under reduced pressure or by column chromatography on silica (B1680970) gel to obtain pure this compound.

-

Visualizations

The following diagrams illustrate the key concepts discussed in this guide.

Conclusion

This compound is a valuable building block in medicinal chemistry, primarily due to its pronounced lipophilicity and steric hindrance. The high lipophilicity, indicated by a computed XLogP3 of 4.5, is instrumental in enhancing the ability of drug candidates to cross biological membranes.[1] The significant steric bulk, quantifiable by parameters such as Sterimol values, offers a strategic tool for optimizing drug-receptor interactions and improving metabolic stability. The experimental protocols provided herein for the determination of lipophilicity and for its synthesis offer a practical guide for researchers. A thorough understanding of these core properties is essential for the rational design and development of novel therapeutics.

References

Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling of 1-Bromo-3,5-dimethyladamantane

For Immediate Release

This in-depth technical guide provides essential information for researchers, scientists, and drug development professionals on the hazards and safety precautions for handling 1-Bromo-3,5-dimethyladamantane (CAS No. 941-37-7). This key intermediate, notably used in the synthesis of Memantine, an antagonist of the NMDA receptor for the treatment of Alzheimer's disease, requires careful handling due to its specific chemical properties and potential hazards.[1]

Physicochemical Properties

Understanding the fundamental physical and chemical properties of this compound is the first step in ensuring its safe handling. The compound is a colorless to pale yellow, clear oily liquid.[1] Key quantitative data are summarized in the table below for easy reference.

| Property | Value | Source |

| Molecular Formula | C12H19Br | [1] |

| Molecular Weight | 243.18 g/mol | [1][2] |

| Melting Point | 109 °C / 228.2 °F | [3] |

| Boiling Point | 201 °C / 393.8 °F | [1][3] |

| Density | 1.224 g/cm³ at 25 °C | [1][3][4] |

| Flash Point | 228 °F | [1] |

| Refractive Index | n20/D 1.52 | [1] |

| Solubility | Sparingly soluble in Chloroform, slightly soluble in Dichloromethane and Methanol. Does not mix well with water. | [1][4] |

| Vapor Density | >1 (air=1) | [4] |

Hazard Identification and Toxicological Profile

This compound is classified as a hazardous substance.[4] While comprehensive toxicological data is not available, the existing information necessitates a cautious approach. The primary hazards are associated with skin and eye irritation.[2]

Hazard Statements:

-

H302: Harmful if swallowed.[1]

-

H315: Causes skin irritation.[2]

-

H319: Causes serious eye irritation.[2]

Toxicological Information:

-

The toxicological properties have not been fully investigated.[3]

-

Direct contact with the eyes may cause transient discomfort, characterized by tearing or redness.[4]

-

The liquid can degrease the skin, potentially leading to non-allergic contact dermatitis.[4] It is advised that individuals with open cuts, abraded, or irritated skin should avoid exposure.[4]

-

While not classified as harmful by ingestion based on current evidence, caution is still warranted.[4]

-

There is no data available on carcinogenicity, teratogenicity, or reproductive toxicity.[3][5]

Safe Handling and Storage Protocols

Adherence to strict safety protocols is mandatory when working with this compound to minimize exposure and ensure a safe laboratory environment.

Engineering Controls:

-

Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[3]

-

An eye wash unit should be readily accessible.[4]

Personal Protective Equipment (PPE):

-

Eye and Face Protection: Wear appropriate protective eyeglasses or chemical safety goggles conforming to OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[3]

-

Skin Protection: Wear appropriate protective gloves (e.g., PVC) and clothing to prevent skin exposure.[3][4] A lab coat or overalls and a PVC apron are recommended.[4]

-